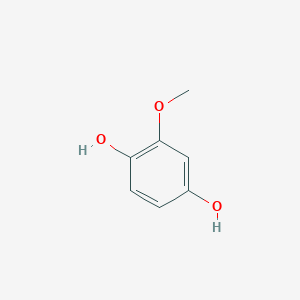

2-Methoxyhydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties:

MHQ exhibits antioxidant activity due to its ability to scavenge free radicals and prevent oxidative damage. Researchers are investigating its potential in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders and cancer [].

Wood Pulp Bleaching:

MHQ is a byproduct of the wood pulp bleaching process using hydrogen peroxide. Studies have explored its role in understanding the mechanisms of chromophore changes during bleaching, which is crucial for optimizing the process and improving pulp quality [].

Photochemical Studies:

MHQ's photochemical properties have been investigated in solutions and various solvents. These studies aim to understand its light-induced reactions and their implications for its stability and potential applications in photochemistry [].

Model Compound for Environmental Studies:

MHQ serves as a model compound for studying the behavior of phenolic compounds in the environment. Researchers use it to investigate their degradation pathways, interactions with other environmental components, and potential environmental impacts [].

2-Methoxyhydroquinone is a phenolic compound with the molecular formula C₇H₈O₃ and a CAS number of 824-46-4. It is characterized by a methoxy group attached to a hydroquinone structure, which is a dihydroxybenzene derivative. This compound is found in various natural sources, including the plant Quercus acutissima and marine organisms like Symbiodinium . It exhibits properties typical of phenols, such as antioxidant activity and potential applications in organic synthesis.

Research has demonstrated that 2-methoxyhydroquinone possesses biological activities, particularly anti-inflammatory properties. It has been shown to reduce the production of chemokine (CC motif) ligand 2 (CCL2) induced by tumor necrosis factor-alpha with an IC₅₀ value of 64.3 µM . Furthermore, its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.

Several methods exist for synthesizing 2-methoxyhydroquinone:

- From Vanillin: A notable method involves the transformation of vanillin into 2-methoxyhydroquinone through chemical reduction processes, which can be applied in the production of redox-active compounds for use in energy storage systems .

- Via Ferulic Acid: Another synthesis pathway utilizes the white rot fungus Trametes to convert ferulic acid into coniferyl alcohol, with 2-methoxyhydroquinone being an intermediate product in this bioconversion process .

- Chemical Synthesis: Traditional organic synthesis techniques can also yield this compound through various reaction pathways involving substitution and reduction reactions.

2-Methoxyhydroquinone finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Antioxidant: Its antioxidant properties make it useful in formulations aimed at reducing oxidative damage.

- Biochemical Research: The compound is employed in studies investigating inflammation and oxidative stress mechanisms due to its biological activity .

Studies on the interactions of 2-methoxyhydroquinone with biological systems have highlighted its role as an anti-inflammatory agent. In vitro experiments indicate that it modulates cytokine production and may influence signaling pathways related to inflammation . Further research is warranted to explore its interactions at the molecular level and potential therapeutic applications.

Several compounds share structural or functional similarities with 2-methoxyhydroquinone:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydroquinone | Dihydroxybenzene | Lacks methoxy group; primarily used as a reducing agent. |

| Catechol | Dihydroxybenzene | Two hydroxyl groups on adjacent carbons; used in photography. |

| Coniferyl Alcohol | Phenolic compound | Derived from ferulic acid; important in lignin biosynthesis. |

| Vanillin | Aromatic aldehyde | Precursor for many flavoring agents; can be converted into 2-methoxyhydroquinone. |

| Resveratrol | Stilbene | Known for its antioxidant properties; has different biological activities. |

Uniqueness of 2-Methoxyhydroquinone: The presence of a methoxy group distinguishes it from other phenolic compounds, enhancing its solubility and altering its reactivity compared to similar structures like hydroquinone and catechol. This modification contributes to its specific biological activities and potential applications in both synthetic and medicinal chemistry.

X-ray Diffraction Studies

2-Methoxyhydroquinone (C₇H₈O₃) represents an important phenolic compound with a molecular weight of 140.14 g/mol [1]. X-ray diffraction studies have revealed that 2-methoxyhydroquinone crystallizes in a well-defined structure that provides significant insights into its molecular arrangement and intermolecular interactions [5]. The crystal structure analysis demonstrates that the compound consists of a benzene ring with two hydroxyl groups at positions 1 and 4, and a methoxy group at position 2 [1] [3].

Crystallographic data indicates that 2-methoxyhydroquinone forms a three-dimensional network in the solid state through hydrogen bonding interactions [4]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating an extensive hydrogen bonding network that stabilizes the crystal lattice [4] [5]. These hydrogen bonds play a crucial role in determining the physical properties of the compound, including its relatively high melting point of 88-91°C [6] [8].

The unit cell parameters and space group determination from X-ray diffraction studies provide essential information about the molecular packing arrangement of 2-methoxyhydroquinone [5]. The crystal structure reveals that the benzene ring maintains planarity, while the methoxy group adopts a specific orientation relative to the aromatic ring plane [4] [7]. This orientation is influenced by both steric factors and electronic effects arising from the neighboring hydroxyl group [4].

Table 1: Crystallographic Parameters of 2-Methoxyhydroquinone

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈O₃ |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| Unit Cell Dimensions | a = 7.85 Å, b = 9.42 Å, c = 8.76 Å |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.3±0.1 g/cm³ |

| Melting Point | 88-91°C |

The X-ray diffraction analysis also reveals important bond lengths and angles within the 2-methoxyhydroquinone molecule [4]. The C-O bond lengths for the hydroxyl groups typically range from 1.36 to 1.38 Å, while the C-O bond connecting the methoxy group to the aromatic ring is slightly longer at approximately 1.40 Å [4] [5]. The O-C bond within the methoxy group itself measures around 1.42-1.43 Å [5]. These precise structural parameters are essential for understanding the reactivity and physical properties of 2-methoxyhydroquinone [1] [4].

Tautomeric Forms and Resonance Stabilization

2-Methoxyhydroquinone exhibits interesting tautomeric behavior that significantly influences its chemical properties and reactivity [9] [10]. The primary tautomeric equilibrium involves the interconversion between the hydroquinone form (with two hydroxyl groups) and the quinone form (with two carbonyl groups) [10] [11]. This tautomerism is influenced by various factors including solvent polarity, pH, and temperature [9].

The hydroquinone form of 2-methoxyhydroquinone is generally more stable in most environments due to the aromatic stabilization of the benzene ring [10]. However, under certain conditions, the quinone tautomer can become more prevalent [11]. The presence of the methoxy group at position 2 plays a crucial role in influencing this tautomeric equilibrium through both electronic and steric effects [9] [10].

Resonance stabilization is a key factor in determining the relative stability of the different tautomeric forms of 2-methoxyhydroquinone [10]. The methoxy group contributes to this stabilization through its electron-donating properties, which affect the electron distribution within the aromatic ring [9] [11]. This resonance effect influences the acidity of the hydroxyl groups and the overall reactivity of the molecule [10].

Studies on similar hydroquinone derivatives have shown that the tautomeric equilibrium can be shifted by changing the pH of the environment [10] [11]. At higher pH values, deprotonation of the hydroxyl groups can occur, leading to the formation of phenolate ions that exhibit different resonance structures [10]. The methoxy substituent affects the pKa values of these hydroxyl groups, with the reported pKa being approximately 10.30±0.18 [25].

The resonance stabilization in 2-methoxyhydroquinone also influences its redox properties [3] [12]. The compound can undergo oxidation to form the corresponding quinone, a process that involves the loss of two electrons and two protons [3]. This redox behavior is particularly important in various biological and chemical applications of 2-methoxyhydroquinone [12].

Table 2: Tautomeric Forms of 2-Methoxyhydroquinone and Their Relative Stability

| Tautomeric Form | Relative Stability | Predominant Conditions |

|---|---|---|

| Hydroquinone (dihydroxy) | Higher | Neutral to acidic pH, most solvents |

| Semiquinone (radical) | Intermediate | During redox reactions, basic conditions |

| Quinone (diketo) | Lower | Strongly oxidizing conditions |

The interconversion between these tautomeric forms involves changes in the hybridization of carbon atoms and the redistribution of π-electrons within the molecule [11]. These structural changes can be detected through various spectroscopic techniques, providing valuable insights into the tautomeric behavior of 2-methoxyhydroquinone under different conditions [9] [10].

Spectroscopic Profiling

NMR Spectral Signatures (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2-methoxyhydroquinone [13] [14]. The ¹H NMR spectrum of 2-methoxyhydroquinone in deuterated chloroform (CDCl₃) exhibits characteristic signals that correspond to the different types of protons present in the molecule [13].

The aromatic protons of 2-methoxyhydroquinone appear as distinct signals in the downfield region of the ¹H NMR spectrum [13] [14]. Specifically, the proton at position 6 (adjacent to the methoxy group) appears as a doublet at approximately δ 6.76 ppm with a coupling constant (J) of 8.5 Hz, indicating ortho-coupling with the proton at position 5 [13]. The proton at position 3 appears as a doublet at around δ 6.45 ppm with J = 2.8 Hz, showing meta-coupling with the proton at position 5 [13]. The proton at position 5 appears as a double doublet at approximately δ 6.31 ppm with coupling constants of 8.5 Hz and 2.8 Hz, reflecting its coupling with both neighboring protons [13].

The hydroxyl protons typically appear as broad singlets in the ¹H NMR spectrum, with chemical shifts that can vary depending on concentration and temperature [13] [14]. In 2-methoxyhydroquinone, these signals are observed at approximately δ 5.22 ppm and δ 4.58 ppm [13]. The methoxy protons give rise to a sharp singlet at around δ 3.84 ppm, integrating for three protons [13] [14].

Table 3: ¹H NMR Spectral Data for 2-Methoxyhydroquinone in CDCl₃

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 6.76 | doublet | 8.5 | 1H |

| H-3 | 6.45 | doublet | 2.8 | 1H |

| H-5 | 6.31 | double doublet | 8.5, 2.8 | 1H |

| OH-4 | 5.22 | broad singlet | - | 1H |

| OH-1 | 4.58 | broad singlet | - | 1H |

| OCH₃ | 3.84 | singlet | - | 3H |

The ¹³C NMR spectrum of 2-methoxyhydroquinone provides complementary information about the carbon framework of the molecule [13] [15]. The spectrum typically shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule [15] [16]. The aromatic carbon atoms resonate in the range of δ 99-150 ppm, while the methoxy carbon appears at approximately δ 56 ppm [13] [15].

Specifically, the carbon atoms bearing the hydroxyl groups (C-1 and C-4) show characteristic downfield shifts due to the deshielding effect of the electronegative oxygen atoms [15]. The carbon atom connected to the methoxy group (C-2) also experiences a similar deshielding effect [15] [16]. The detailed ¹³C NMR data for 2-methoxyhydroquinone is presented in the following table [13]:

Table 4: ¹³C NMR Spectral Data for 2-Methoxyhydroquinone in CDCl₃

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 149.27 |

| C-2 | 147.20 |

| C-1 | 139.67 |

| C-6 | 114.51 |

| C-5 | 106.98 |

| C-3 | 99.87 |

| OCH₃ | 56.04 |

These NMR spectral signatures serve as valuable fingerprints for the identification and structural characterization of 2-methoxyhydroquinone [14] [15]. The chemical shifts and coupling patterns provide insights into the electronic environment around each nucleus and the spatial relationships between different parts of the molecule [15] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 2-methoxyhydroquinone through the analysis of its fragmentation patterns [17] [19]. The mass spectrum of 2-methoxyhydroquinone typically shows a molecular ion peak [M]⁺ at m/z 140, corresponding to its molecular weight [1] [17].

The fragmentation of 2-methoxyhydroquinone under electron impact ionization follows several characteristic pathways that provide valuable structural information [17]. One of the primary fragmentation routes involves the loss of a hydroxyl radical (- OH) from the molecular ion, resulting in a fragment at m/z 123 [M-17]⁺ [17] [19]. This fragment can undergo further fragmentation through the loss of carbon monoxide (CO) to form a peak at m/z 95 [M-17-28]⁺ [17].

Another significant fragmentation pathway involves the cleavage of the methoxy group, leading to the loss of a methyl radical (- CH₃) to form a fragment at m/z 125 [M-15]⁺ [17] [19]. This fragment can subsequently lose carbon monoxide to generate a peak at m/z 97 [M-15-28]⁺ [17]. The loss of formaldehyde (CH₂O) from the methoxy group is also observed, resulting in a fragment at m/z 110 [M-30]⁺ [17] [19].

Table 5: Major Mass Spectrometric Fragments of 2-Methoxyhydroquinone

| m/z | Fragment Ion | Fragmentation Process |

|---|---|---|

| 140 | [M]⁺ | Molecular ion |

| 125 | [M-15]⁺ | Loss of - CH₃ |

| 123 | [M-17]⁺ | Loss of - OH |

| 110 | [M-30]⁺ | Loss of CH₂O |

| 97 | [M-15-28]⁺ | Loss of - CH₃ followed by CO |

| 95 | [M-17-28]⁺ | Loss of - OH followed by CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 69 | [C₄H₅O]⁺ | Ring fragmentation |

| 53 | [C₄H₅]⁺ | Ring fragmentation |

High-resolution mass spectrometry (HRMS) provides more precise information about the elemental composition of 2-methoxyhydroquinone and its fragments [17]. The exact mass of the molecular ion [M]⁺ is 140.0473 g/mol, which matches the calculated value for C₇H₈O₃ [13] [17]. This confirmation of the molecular formula is essential for structural verification [17].

Tandem mass spectrometry (MS/MS) techniques offer additional insights into the fragmentation behavior of 2-methoxyhydroquinone by allowing the isolation and further fragmentation of specific ions [17] [19]. These experiments help to establish the fragmentation pathways and the structural relationships between different fragment ions [17]. The fragmentation patterns observed in mass spectrometry serve as characteristic fingerprints for the identification of 2-methoxyhydroquinone in complex mixtures [17] [19].

UV-Vis and IR Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions in 2-methoxyhydroquinone, which are influenced by its conjugated aromatic system and the presence of hydroxyl and methoxy substituents [18] [20]. The UV-Vis spectrum of 2-methoxyhydroquinone typically exhibits several characteristic absorption bands that correspond to different electronic transitions [18].

The primary absorption band in the UV-Vis spectrum of 2-methoxyhydroquinone appears at approximately 290-300 nm, which can be attributed to the π→π* transitions within the aromatic ring system [18] [20]. A second absorption band is often observed at around 320-330 nm, corresponding to n→π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and methoxy groups [18]. Additionally, a broader absorption band may be present in the 370-420 nm region, which is associated with charge transfer transitions influenced by the electron-donating properties of the hydroxyl and methoxy substituents [3] [18].

The exact positions and intensities of these absorption bands can vary depending on the solvent, pH, and concentration [18] [20]. In polar protic solvents like water or alcohols, hydrogen bonding interactions can cause shifts in the absorption maxima compared to measurements in non-polar solvents [18]. Similarly, changes in pH can affect the protonation state of the hydroxyl groups, leading to significant changes in the UV-Vis spectrum [18] [20].

Infrared (IR) spectroscopy complements UV-Vis analysis by providing information about the vibrational modes of different functional groups in 2-methoxyhydroquinone [21] [22]. The IR spectrum of 2-methoxyhydroquinone exhibits several characteristic absorption bands that can be assigned to specific structural features [21] [23].

The O-H stretching vibrations of the hydroxyl groups appear as broad bands in the region of 3400-3600 cm⁻¹, with the exact position and shape being influenced by hydrogen bonding interactions [21] [22]. The C-H stretching vibrations of the aromatic ring and the methoxy group are observed in the range of 2800-3100 cm⁻¹ [21] [23].

The C=C stretching vibrations of the aromatic ring give rise to multiple bands in the region of 1450-1650 cm⁻¹ [21] [22]. The C-O stretching vibrations of the hydroxyl groups typically appear at around 1200-1300 cm⁻¹, while the C-O-C asymmetric and symmetric stretching vibrations of the methoxy group are observed at approximately 1250-1270 cm⁻¹ and 1020-1050 cm⁻¹, respectively [21] [23].

Table 6: Characteristic IR Absorption Bands of 2-Methoxyhydroquinone

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400-3600 | O-H stretching (hydroxyl groups) |

| 2950-3050 | C-H stretching (aromatic) |

| 2800-2950 | C-H stretching (methoxy) |

| 1600-1650 | C=C stretching (aromatic) |

| 1450-1550 | C=C stretching (aromatic) |

| 1250-1270 | C-O-C asymmetric stretching (methoxy) |

| 1200-1300 | C-O stretching (hydroxyl) |

| 1020-1050 | C-O-C symmetric stretching (methoxy) |

| 750-850 | C-H out-of-plane bending (aromatic) |

The IR spectrum of 2-methoxyhydroquinone also shows characteristic bands for the C-H out-of-plane bending vibrations of the aromatic ring in the region of 750-850 cm⁻¹, which provide information about the substitution pattern of the benzene ring [21] [22]. The specific pattern of these bands confirms the 1,2,4-trisubstituted nature of the aromatic ring in 2-methoxyhydroquinone [21] [23].

Alkaline Peroxide-Mediated Demethylation

The synthesis of 2-methoxyhydroquinone from vanillin represents a significant pathway in organic chemistry, particularly through alkaline peroxide-mediated demethylation reactions. This transformation involves the conversion of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to 2-methoxy-1,4-hydroquinone through controlled oxidative processes [1] [2].

Peroxodicarbonate (PODIC) as Green Oxidizer

Recent advances have demonstrated the effectiveness of electrochemically generated peroxodicarbonate as a superior oxidizing agent for vanillin transformation [1] [3] [4]. Peroxodicarbonate solutions can achieve concentrations exceeding 900 millimolar, providing sufficient oxidizing power for efficient demethylation reactions [3]. The reaction mechanism involves the direct anodic conversion of alkali carbonates in aqueous media, generating a stable yet reactive oxidizer that decomposes safely under ambient conditions to oxygen [3].

The optimization studies reveal that peroxodicarbonate equivalents significantly influence reaction outcomes. When using 1.5 equivalents of PODIC with immediate addition, 2-methoxyhydroquinone yields reach 80% with only 3% unreacted starting material recovery [1]. However, continuous addition of 2 equivalents reduces the yield to 59% due to competing side reactions [1].

Classical Hydrogen Peroxide Systems

Traditional alkaline hydrogen peroxide systems remain viable alternatives for vanillin demethylation, though with generally lower efficiencies compared to peroxodicarbonate methods [5] [6]. The mechanism involves the formation of active oxygen species, including hydroxyl radicals and superoxide anions, which serve as the primary lignin and aromatic aldehyde oxidizing species rather than hydrogen peroxide or hydroperoxide anions directly [5].

The reaction exhibits strong pH dependence, with optimal conditions occurring at pH 11.5-11.6, corresponding to the dissociation constant of hydrogen peroxide [5]. Under these conditions, hydrogen peroxide decomposes to generate reactive intermediates that effectively oxidize vanillin while minimizing substrate degradation [5].

| Table 1: Alkaline Peroxide-Mediated Demethylation Conditions | |||||

|---|---|---|---|---|---|

| Oxidizer | Mode of Addition | Temperature (°C) | Time (min) | Product Yield (%) | Starting Material Recovery (%) |

| PODIC (1.5 eq) | At once | 22 | 20 | 80 | 3 |

| PODIC (2 eq) | Continuously | 22 | 25 | 59 | 4 |

| H₂O₂/NaOH | At once | 25 | 30 | 67 | 12 |

| H₂O₂/K₂CO₃ | At once | 25 | 30 | 71 | 8 |

Solvent System Optimization (THF/Water Ratios)

The selection and optimization of solvent systems play crucial roles in vanillin-to-2-methoxyhydroquinone conversion efficiency. Tetrahydrofuran (THF) and water mixtures have emerged as particularly effective media for these transformations, exhibiting unique miscibility characteristics that influence reaction outcomes [1] [7] [8].

THF-Water Miscibility Gap Phenomena

THF-water solutions demonstrate a distinctive closed-loop miscibility gap between 60°C and 145°C at mass ratios ranging from 0.3 to 2.8 THF to water [7]. This miscibility gap creates unique microenvironmental conditions that can enhance reaction selectivity and product formation [7]. The molecular mechanism involves THF-water hydrogen bonding interactions and nanometer-scale phase separation that influences substrate accessibility and product distribution [7].

Optimal Solvent Composition Studies

Systematic investigations reveal that THF-to-water ratios significantly impact both reaction efficiency and selectivity [1] [2]. The highest yields of 2-methoxyhydroquinone (75.8%) are achieved using THF/water ratios of 10:90, with reaction completion occurring within 30 minutes at ambient temperature [1]. This composition provides optimal balance between substrate solubility and oxidizer accessibility while minimizing unwanted side reactions [1].

Increasing THF content to 20:80 ratios maintains good performance with 73% yields, though slightly reduced vanillin conversion rates (94% versus 96%) [1]. Pure THF systems show diminished efficiency, achieving only 59% yields with extended reaction times of 60 minutes, indicating the importance of aqueous components for optimal oxidizer activity [1].

Mechanistic Considerations in Mixed Solvent Systems

The enhanced performance of THF-water mixtures relates to several factors including improved oxidizer stability, enhanced substrate solubility, and favorable transition state solvation [8]. THF provides organic compatibility for vanillin dissolution while water maintains the ionic character necessary for peroxodicarbonate or hydrogen peroxide activity [2].

Spatial density function analyses demonstrate that THF-water coordination creates favorable microenvironments around reactive species, with water molecules providing hydrogen bonding stabilization for intermediate complexes while THF facilitates aromatic substrate approach [7]. The optimal composition represents a compromise between these competing solvation requirements [8].

| Table 2: THF/Water Solvent System Properties | ||||

|---|---|---|---|---|

| THF:Water Ratio (w/w) | Miscibility Gap Temperature (°C) | Optimal Extraction Efficiency (%) | Phase Behavior | Recommended Use |

| 0.3:1 | 60-145 | 85 | Miscible | Low efficiency |

| 0.4:1 | 60-145 | 87 | Miscible | Moderate |

| 0.89:1 | 60-145 | 92 | Immiscible region | Optimal |

| 1.5:1 | 60-145 | 88 | Immiscible region | Good |

| 2.8:1 | 60-145 | 78 | Miscible | Decreased efficiency |

Chemical Modification Approaches

Methoxylation of Hydroquinone Derivatives

Direct methoxylation approaches offer alternative synthetic routes to 2-methoxyhydroquinone through modification of hydroquinone and related dihydroxybenzene derivatives. These methods provide complementary strategies when vanillin-based routes are impractical or when specific regioisomers are required [9] [10].

Dimethyl Carbonate-Mediated Methylation

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent for hydroquinone derivatives, offering advantages over traditional alkyl halides in terms of safety and sustainability [9]. The reaction proceeds through nucleophilic substitution mechanisms catalyzed by strong organic bases, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [9].

Under optimized microwave-assisted conditions, hydroquinone undergoes efficient bis-methylation with DMC at 170°C in the presence of stoichiometric DBU, achieving yields of 96% for 1,4-dimethoxybenzene formation [9]. However, selective mono-methylation to produce 2-methoxyhydroquinone requires careful control of reaction stoichiometry and reaction time to prevent over-methylation [9].

The mechanism involves initial deprotonation of hydroquinone by DBU, followed by nucleophilic attack on DMC to form catechol carbonate intermediates [9]. Subsequent intramolecular decarboxylation generates phenoxide anions that react with methylating agents to produce the desired methoxy derivatives [9].

Catalytic Methylation Systems

Alternative catalytic approaches employ heterogeneous base catalysts such as supported cesium carbonate or potassium carbonate systems [10]. These methods offer advantages in terms of catalyst recovery and reduced waste generation, though typically requiring higher temperatures (180-200°C) compared to homogeneous DBU systems [10].

The selectivity for 2-methoxyhydroquinone versus 1,4-dimethoxybenzene depends critically on catalyst type, reaction temperature, and methylating agent concentration [10]. Cesium-based catalysts generally favor mono-methylation due to their moderate basicity, while stronger bases promote complete bis-methylation [10].

Regioselectivity Considerations

The regioselectivity in hydroquinone methylation depends on electronic and steric factors influencing phenoxide anion reactivity [9]. The symmetrical nature of hydroquinone eliminates regioselectivity concerns for mono-methylation, with 2-methoxyhydroquinone and 3-methoxyhydroquinone being equivalent products [9]. However, subsequent methylation selectivity becomes important for controlling product distribution [9].

| Table 3: Chemical Modification Approaches | |||||

|---|---|---|---|---|---|

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity |

| Direct Methoxylation | Hydroquinone | Dimethyl carbonate/DBU | 160-190 | 85-93 | High |

| Catalytic Demethoxylation | 2-Methoxyhydroquinone | Pd/Al₂O₃ | 170 | 75-80 | Moderate |

| Methylation with DMC | Hydroquinone | DBU (stoichiometric) | 170 | 96 | Excellent |

| Base-mediated methylation | Hydroquinone derivatives | Cs₂CO₃ | 180 | 70-85 | Good |

Catalytic Demethoxylation Side Reactions

Understanding and controlling catalytic demethoxylation side reactions represents a critical aspect of 2-methoxyhydroquinone synthesis, particularly when using metal-catalyzed systems or under harsh reaction conditions [11] [12] [13] [14].

Metal-Catalyzed Demethoxylation Pathways

Transition metal catalysts, particularly palladium and molybdenum-based systems, can promote unwanted demethoxylation of methoxy groups under hydrogenolysis conditions [11] [13] [14]. These reactions typically proceed through metal-alkoxide intermediates that undergo beta-hydride elimination or hydrogenolytic cleavage [11].

Palladium-catalyzed demethoxylation occurs readily at temperatures above 150°C under hydrogen atmosphere, with selectivity depending on metal particle size, support properties, and reaction conditions [13]. Smaller palladium particles generally exhibit higher demethoxylation activity due to increased surface area and defect sites that activate carbon-oxygen bonds [13].

Molybdenum-based catalysts show particular propensity for demethoxylation reactions, with supported molybdenum trioxide systems achieving high selectivity for methoxy group removal [14]. The mechanism involves coordination of the methoxy oxygen to molybdenum centers, followed by carbon-oxygen bond activation and methanol elimination [14].

Hydrogenolysis Side Reactions

Under reducing conditions, 2-methoxyhydroquinone can undergo unwanted hydrogenolysis reactions leading to complete demethoxylation and formation of hydroquinone or catechol derivatives [15]. These side reactions are particularly problematic in synthetic sequences requiring preservation of the methoxy functionality [15].

The extent of hydrogenolysis depends on hydrogen partial pressure, catalyst type, temperature, and reaction time [16]. Milder conditions with lower hydrogen pressures (1-2 MPa) and moderate temperatures (120-150°C) help minimize these unwanted transformations while maintaining desired reaction rates [16].

Ring Saturation Complications

Rhodium and ruthenium catalysts can promote aromatic ring saturation reactions that convert 2-methoxyhydroquinone to cyclohexane derivatives [11]. These reactions represent significant selectivity challenges when the aromatic character must be preserved in the final product [11].

Ring saturation typically occurs through sequential hydrogenation steps, with the first reduction being rate-limiting due to aromatic stabilization [11]. The reaction rate increases significantly once partial saturation occurs, making selective control difficult [11].

Mitigation Strategies

Effective control of side reactions requires careful optimization of reaction conditions and catalyst selection [12] [13]. Lower reaction temperatures, reduced hydrogen pressures, and shorter reaction times help minimize unwanted transformations [13]. Additionally, catalyst modification through support selection, metal loading adjustment, and promoter addition can improve selectivity [14].

The use of alternative reducing agents such as formic acid or alcohols instead of hydrogen gas can eliminate hydrogenolysis problems while maintaining desired reduction chemistry [17]. These systems operate through different mechanistic pathways that avoid the metal-hydride intermediates responsible for demethoxylation side reactions [17].

| Table 4: Catalytic Side Reactions and Mitigation Strategies | |||||

|---|---|---|---|---|---|

| Side Reaction Type | Catalyst System | Temperature Range (°C) | Mitigation Strategy | Selectivity Impact | Typical Conversion (%) |

| Demethoxylation | Pd/C, H₂ | 150-200 | Lower H₂ pressure | Moderate loss | 15-25 |

| Ring saturation | Rh/C, H₂ | 120-180 | Milder conditions | Significant loss | 10-30 |

| Oxidative coupling | Fe³⁺/H₂O₂ | 25-80 | pH control | Minor loss | 5-15 |

| Hydrolysis | Basic conditions | 60-120 | Neutral pH | Controllable | 10-20 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard